4-(pyrrolidin-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
Description
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c22-16(20-15-14-7-10-25-17(14)19-11-18-15)12-3-5-13(6-4-12)26(23,24)21-8-1-2-9-21/h3-7,10-11H,1-2,8-9H2,(H,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPCKQDXGRSKSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidin-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The pyrrolidinylsulfonyl group is then introduced via sulfonylation reactions, followed by the coupling of the benzamide moiety under suitable conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-(pyrrolidin-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
The compound has been primarily investigated for its kinase-inhibitory properties, particularly against the FLT3 (Fms-like tyrosine kinase 3) mutation often found in acute myeloid leukemia (AML). Inhibition of FLT3 is crucial because mutations in this kinase are associated with poor prognosis and higher relapse rates in AML patients.
Inhibition of FLT3 Kinase
Research indicates that derivatives of thieno[2,3-d]pyrimidine, including 4-(pyrrolidin-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, exhibit significant inhibitory activity against FLT3-ITD (internal tandem duplication) mutations. The compound demonstrated an IC50 value of approximately 1.765 μM against MV4-11 cells, a cell line used for studying AML .
Antiproliferative Activities
In addition to its kinase-inhibitory properties, the compound has shown promising antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that it can inhibit the growth of multiple human cancer cell lines, including those derived from leukemia and solid tumors. The selectivity index (SI) values indicate that certain derivatives outperform standard chemotherapeutic agents like methotrexate .
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Acute Myeloid Leukemia Model : In a study focusing on AML, compounds similar to this compound were tested for their ability to inhibit FLT3 mutations. Results indicated a significant reduction in cell viability in treated groups compared to controls .
- Antimicrobial Properties : Preliminary investigations into antimicrobial activity revealed that derivatives of the compound exhibited varying degrees of inhibition against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by multidrug-resistant organisms .
Mechanism of Action
The mechanism of action of 4-(pyrrolidin-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit phosphodiesterase 10A (PDE10A), which plays a role in regulating cyclic nucleotide levels in cells. This inhibition can modulate signal transduction pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thienopyrimidine-Benzamide Derivatives
*Molecular weights calculated based on structural formulas.
Physicochemical and Spectral Properties
- Melting Points : Thiomorpholine derivative 8e showed a high melting point (218–219°C) due to sulfur’s polarizability and hydrogen bonding . The target compound’s sulfonamide may similarly increase melting points relative to methoxy or methyl analogs.
- Spectral Data :
Stability and Pharmacokinetic Considerations
- Solubility : The pyrrolidine group may improve aqueous solubility at acidic pH via protonation, whereas trifluoromethyl analogs (e.g., 8a) rely on lipophilicity for membrane permeation .
Biological Activity
The compound 4-(pyrrolidin-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrrolidine ring, a thieno[2,3-d]pyrimidine moiety, and a benzamide group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cell signaling pathways. Notably, it has shown inhibitory effects on Janus Kinase 3 (JAK3), which plays a crucial role in the immune response and hematopoiesis. The inhibition of JAK3 can lead to reduced proliferation of certain cancer cells and modulation of immune responses.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines.
The compound exhibited significant cytotoxicity against breast cancer cells with an IC50 value of 2.57 µM, indicating strong antiproliferative effects.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The following table summarizes its efficacy against selected bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 5 µg/mL | Moderate |
| Escherichia coli | 10 µg/mL | Weak |
| Mycobacterium tuberculosis | 1 µg/mL | Strong |
The compound showed potent activity against Mycobacterium tuberculosis, suggesting its potential as an anti-tuberculosis agent .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the pyrrolidine and thieno[2,3-d]pyrimidine moieties can significantly influence potency and selectivity. For instance:
- Pyrrolidine Substituents : Modifications at the nitrogen atom affect the binding affinity to target proteins.
- Thieno[2,3-d]pyrimidine Variants : Altering functional groups on this core can enhance or diminish anticancer activity.
Case Studies
- In Vivo Studies : A study conducted on murine models indicated that administration of the compound resulted in significant tumor regression in xenograft models of breast cancer .
- Combination Therapies : Preliminary studies suggest that combining this compound with established chemotherapeutics may enhance overall efficacy and reduce resistance in cancer treatment protocols .
Q & A
Advanced Research Question
- Sulfonyl Group : Replacing pyrrolidin-1-yl with morpholino or piperazinyl groups improves water solubility (logP reduction by 0.5–1.0 units) but may decrease blood-brain barrier penetration .
- Benzamide Substitution : Electron-withdrawing groups (e.g., -CF₃) at the para-position enhance enzyme inhibition (e.g., kinase targets) but increase metabolic instability .
- Validation : Use molecular docking to assess binding affinity changes and in vitro metabolic assays (e.g., liver microsomes) to evaluate stability .
What strategies are effective in improving the oral bioavailability of this compound?
Advanced Research Question
- Nanoparticle Formulation : Encapsulation in starch nanoparticles increases bioavailability by 2.5-fold in rodent models via sustained release and reduced first-pass metabolism .
- Prodrug Design : Esterification of the benzamide carbonyl improves intestinal absorption (e.g., ethyl ester derivatives show 80% higher Cmax than parent compound) .
How can analytical techniques resolve contradictions in reported biological activity data?
Advanced Research Question
- HPLC-PDA-MS : Identifies impurities or degradation products that may skew activity results (e.g., nitro-to-amine reduction products in 4-nitrophenoxy analogs) .
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (pH 7.4, 37°C) to account for assay variability .
- Structural Confirmation : Use 2D NMR (COSY, HSQC) to rule out regioisomeric byproducts from synthesis .
What reaction parameters are critical for optimizing the synthesis of this compound?
Advanced Research Question
- Temperature : Maintain ≤60°C during sulfonylation to prevent decomposition of the pyrrolidine ring .
- Catalysts : NaHCO₃/NaI systems enhance nucleophilic substitution efficiency at the thienopyrimidine C-4 position (yield improvement: ~20%) .
- Solvent Choice : DMF increases coupling reaction yields (85–90%) compared to THF (60–70%) due to better solubility of intermediates .
How does the compound interact with biological targets, and what computational tools validate these interactions?
Advanced Research Question
- Target Prediction : Molecular dynamics simulations suggest binding to BTK (Bruton’s tyrosine kinase) via hydrogen bonding with the pyrimidine N-1 and hydrophobic interactions with the benzamide .
- Validation : Surface Plasmon Resonance (SPR) confirms binding affinity (KD: 120 nM), while kinase inhibition assays (ADP-Glo™) quantify IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
